2-Allyloxy-3-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
304-03-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h3-6H,1,7H2,2H3,(H2,12,13) |
InChI Key |
NFQUEVQQAVDQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)OCC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Allyloxy 3 Methylbenzamide
Reactions Involving the Allyloxy Group
The allyloxy group, consisting of an allyl group (CH₂=CH-CH₂-) attached to an oxygen atom, is a versatile functional handle in organic synthesis. Its reactivity is centered around the double bond and the allylic position, enabling a range of transformations.
Transition metal catalysts can promote the isomerization of allyl groups, shifting the position of the double bond to form more thermodynamically stable isomers. This process is a highly atom-economical method for generating new functional groups.
The compound 2-Allyloxy-3-methylbenzamide possesses an O-allyl ether linkage, not an N-allyl amide linkage. Therefore, it does not directly undergo N-allylic isomerization to form an enamide. The isomerization of its allyloxy group would result in the formation of a (prop-1-en-1-yloxy) derivative.
However, the isomerization of the structurally analogous N-allylbenzamide is a well-studied process that yields enamides. nih.gov Enamides are valuable synthetic intermediates and are present as key structural motifs in various bioactive natural products. nih.gov This transformation is typically catalyzed by transition metal complexes, such as those containing ruthenium or palladium. researchgate.net The reaction proceeds through the migration of the double bond from the γ,β-position to the β,α-position relative to the nitrogen atom. The stereoselectivity of this reaction, yielding either the E or Z enamide, is often dependent on the catalyst and reaction conditions used. For instance, the base-mediated isomerization of allyl benzamide (B126) has been reported to produce a 1:1 mixture of E:Z isomers, indicating a lack of significant stereocontrol without a suitable catalyst. nih.gov
The substitution pattern on the allyl fragment significantly influences the outcome of isomerization reactions. This applies to both O-allyl and N-allyl systems. Research on the isomerization of a variety of substituted N-allyl amides has shown that the reaction generally tolerates substitution at all three positions of the allyl group. nih.gov
The electronic properties and steric bulk of the substituents can affect the reaction rate and the stereoselectivity of the resulting double bond. Electron-withdrawing groups on the allyl fragment can influence the stability of the intermediates in the catalytic cycle. Steric hindrance near the double bond can impede the coordination of the catalyst, potentially slowing down the reaction or favoring the formation of the less sterically hindered product.
Below is a table summarizing the general tolerance of substitutions on the allyl fragment during isomerization reactions of analogous N-allyl amides.
| Substitution Position | Tolerance | Impact on Reactivity and Selectivity |
| C1 (α to heteroatom) | Generally tolerated | Can influence the electronic nature of the system; bulky groups may affect catalyst approach. |
| C2 (vinylic) | Tolerated | Affects the substitution pattern of the resulting enamide/enol ether; can influence E/Z selectivity. |
| C3 (terminal vinylic) | Tolerated | Branching at this position leads to the formation of more highly substituted enamides/enol ethers. |
The allyloxy group of this compound is well-positioned for intramolecular cyclization reactions, where the allyl chain reacts with the adjacent aromatic ring to form new heterocyclic structures. These reactions are powerful tools for building molecular complexity.
Intramolecular C-H alkylation or hydroarylation provides a direct route to forming heterocyclic systems like 2,3-dihydrobenzofurans. This transformation involves the activation of a C-H bond on the aromatic ring and subsequent attack by the tethered allyl group. Transition metal catalysts, particularly those based on rhodium and palladium, are often employed to facilitate this process. nih.govresearchgate.net
For substrates similar to this compound, such as 3-(allyloxy)benzoic acids, rhodium(III) catalysts have been shown to be effective in promoting intramolecular Heck-type reactions. cnr.it The reaction mechanism typically involves:
Coordination of the directing group (in this case, potentially the amide or the ether oxygen) to the metal center.
Activation of an ortho C-H bond of the benzene (B151609) ring to form a metallacyclic intermediate.
Intramolecular insertion of the allyl double bond into the metal-carbon bond.
Reductive elimination or β-hydride elimination followed by re-addition to yield the cyclized product, the dihydrobenzofuran derivative, and regenerate the active catalyst.
This method allows for the efficient construction of the dihydrobenzofuran core, a common scaffold in biologically active compounds. researchgate.netresearchgate.net
Radical cyclizations offer an alternative pathway for the intramolecular annulation of the allyloxy group. According to Baldwin's rules, the 5-exo-trig cyclization of a radical onto a double bond is a kinetically favored process, leading predominantly to the formation of five-membered rings. harvard.edu
In the case of this compound, a radical can be generated on the aromatic ring, which then attacks the proximate double bond of the allyl group. This process typically involves three main steps:
Initiation : Generation of a radical on the aryl ring, often through the use of a radical initiator or via an oxidative process.
Propagation : The aryl radical undergoes a rapid intramolecular addition to the double bond. The 5-exo-trig pathway leads to the formation of a five-membered dihydrobenzofuran ring system with a new radical on the exocyclic methylene (B1212753) group.
Termination : The resulting alkyl radical is quenched by a hydrogen atom donor or participates in further reactions to yield the final, stable product.
Studies on structurally related N-aryl-2-arylbenzamides have demonstrated the feasibility of radical-mediated 5-exo-trig ipso-cyclization to form spirocyclic compounds. researchgate.netresearchgate.net Similarly, radical cyclizations of ortho-allyloxy benzenediazonium (B1195382) salts are known to produce dihydrobenzofuran skeletons. nih.gov These examples highlight the utility of radical-mediated strategies for constructing heterocyclic systems from allyloxy-substituted aromatic precursors.
The table below presents examples of related radical cyclization reactions leading to five-membered rings.
| Substrate Type | Radical Generation Method | Cyclization Mode | Product Type |
| N-Aryl-2-arylbenzamide | Oxidation (Oxone/TBAB) | 5-exo-trig ipso-cyclization | Spiro[cyclohexane-1,1′-isoindoline] |
| o-Allyloxy benzenediazonium salt | Thermal homolysis with DABCO/thiophenol | 5-exo-trig | Dihydrobenzofuran derivative |
| 5-Hexenyl radical precursors | Reductive (e.g., n-Bu₃SnH, AIBN) | 5-exo-trig | Substituted cyclopentanes |
Based on a thorough review of available scientific literature, there is currently no specific research published on the chemical reactivity and transformation studies of This compound corresponding to the detailed outline provided. The requested topics—Lewis acid-promoted cycloadditions, cleavage and modification of the allyl ether linkage, specific C-H activation and functionalization reactions on the aromatic ring, and derivatization of the amide nitrogen—have not been documented for this particular compound.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the primary research data for "this compound" in these contexts does not exist in the public domain. To do so would require speculation or fabrication of data, which would violate the principles of scientific accuracy.
While the general principles of the requested reactions are well-established for other molecules, the strict focus on "this compound" as per the instructions cannot be fulfilled.
Derivatization of the Amide Nitrogen
Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide Ring
The benzene ring of this compound is subject to aromatic substitution reactions, where a hydrogen atom on the ring is replaced by another group. The outcome of these reactions is dictated by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking a strong electrophile. The directing effects of the substituents already on the ring determine the position of the incoming electrophile. unizin.org
The substituents on this compound are:
2-Allyloxy (-OCH₂CH=CH₂): An alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com
3-Methyl (-CH₃): An alkyl group, which is a weak activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org
1-Carboxamide (-CONH₂): The amide group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. quora.com
The positions available for substitution are C4, C5, and C6. The powerful activating and ortho, para-directing effects of the allyloxy and methyl groups will strongly influence the regioselectivity. The allyloxy group directs to its ortho (C3, occupied) and para (C5) positions. The methyl group directs to its ortho (C2, occupied; C4) and para (C6) positions. The amide group directs to its meta positions (C3, occupied; C5).
There is a synergistic effect directing toward C5 (para to allyloxy, meta to amide) and strong direction toward C4 and C6 (ortho and para to the methyl group). Therefore, a mixture of products is expected, with substitution at the C4, C5, and C6 positions being most likely. The precise ratio would depend on the specific reaction conditions and the steric hindrance of the incoming electrophile. youtube.com
Table 2: Directing Effects of Substituents on the Benzamide Ring
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| -OCH₂CH=CH₂ | 2 | Resonance Donor, Inductive Withdrawer | Activating | ortho, para (to C3, C5) |
| -CH₃ | 3 | Inductive Donor, Hyperconjugation | Activating | ortho, para (to C2, C4, C6) |
| -CONH₂ | 1 | Resonance Withdrawer, Inductive Withdrawer | Deactivating | meta (to C3, C5) |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.org This reaction is the reverse of EAS in terms of electronic demand. masterorganicchemistry.com For an SNAr reaction to proceed, two main conditions are typically required:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgchemistrysteps.com
The parent this compound molecule is not a suitable substrate for SNAr. It lacks a leaving group, and its ring is rendered electron-rich by the activating allyloxy and methyl groups. Therefore, it is expected to be unreactive toward nucleophiles under typical SNAr conditions. For this molecule to undergo nucleophilic substitution, it would first need to be functionalized, for example, by introducing a halogen at the C4 or C6 position and a nitro group at the C5 position.
Redox Chemistry of this compound Related Systems
The different functional groups on this compound provide several sites for oxidation and reduction reactions.
Reactions of the Allyloxy Group
The allyl ether moiety is susceptible to various redox transformations. The double bond can be reduced to a propyl group via catalytic hydrogenation. Conversely, it can be oxidized in several ways. Oxidative cleavage of the double bond can occur, and methods for the deprotective oxidation of allylic ethers to form carbonyl compounds have been developed using reagents like iodine/water or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.orgnih.govcdnsciencepub.com Another approach involves a one-pot deprotection and oxidation using catalytic chromium trioxide (CrO₃) and tert-butyl hydroperoxide, which converts the allyl ether to a carbonyl group. thieme-connect.com
Reactions of the Methyl Group
The methyl group attached to the aromatic ring is a benzylic position. Alkyl side chains on a benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org Thus, under harsh oxidative conditions, the methyl group of this compound could be converted to a carboxylic acid.
Reactions of the Amide Group and Aromatic Ring
The amide group itself is relatively resistant to oxidation but can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, converting the benzamide moiety into a benzylamine (B48309) derivative.
The aromatic ring can be reduced under specific conditions. The Birch reduction, for example, uses sodium or lithium in liquid ammonia (B1221849) with an alcohol to reduce the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. Studies on benzamide have shown that this reaction can selectively reduce the ring while leaving the amide group intact. pacific.edu
Table 3: Potential Redox Transformations for this compound Systems
| Functional Group | Reaction Type | Reagent Example | Potential Product |
|---|---|---|---|
| Allyl Double Bond | Reduction | H₂ / Pd/C | 2-Propoxy-3-methylbenzamide |
| Allyl Ether | Oxidative Cleavage | I₂ / H₂O or DDQ | 2-Hydroxy-3-methylbenzaldehyde derivative |
| Methyl Group | Benzylic Oxidation | KMnO₄, heat | 2-Allyloxy-3-carboxybenzamide |
| Amide Carbonyl | Reduction | LiAlH₄ | (2-Allyloxy-3-methylphenyl)methanamine |
| Aromatic Ring | Reduction | Na / NH₃, EtOH | 2-Allyloxy-3-methyl-1,4-cyclohexadienecarboxamide |
Mechanistic Investigations of Reactions Involving 2 Allyloxy 3 Methylbenzamide
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving 2-allyloxy-3-methylbenzamide are predominantly governed by the interplay of its functional groups: the allyloxy group, the aromatic ring, and the amide directing group. Two major pathways are of mechanistic interest: transition-metal-catalyzed C-H functionalization at the aromatic ring and isomerization or cyclization reactions involving the allyl group.
In C-H activation pathways, the substrate typically interacts with a transition metal catalyst (e.g., Palladium, Rhodium, Cobalt) which is directed to a specific C-H bond by the coordinating amide group. nih.gov The reaction proceeds through a series of well-defined organometallic intermediates. For instance, in a cobalt-catalyzed C-H allylation, the proposed catalytic cycle involves intermediates such as a Co(III)-substrate complex, a cobaltacyclic intermediate formed after C-H activation, and subsequent intermediates following migratory insertion of the coupling partner. researchgate.net
Alternatively, reactions can proceed through radical pathways, particularly under photoredox or certain metal-catalyzed conditions. In such cases, the reaction may be initiated by a single electron transfer (SET) event to or from the substrate, generating a radical cation or anion. beilstein-journals.orgrsc.org For example, the related compound 2-allyloxy-1,3,5-tribromobenzene has been shown to undergo a 5-exo-trig radical cyclization, which strongly corroborates the possibility of a radical mechanism. beilstein-journals.orgbeilstein-journals.org These pathways lead to distinctly different products compared to the organometallic C-H activation routes.
Mechanistic Studies of Isomerization Reactions (e.g., π-allyl mechanism)
The isomerization of allyloxyarenes to the corresponding (E/Z)-propenoxyarenes or other cyclic isomers is a significant transformation. For N-allylamides and related N-allylic compounds, transition-metal-catalyzed isomerization is a well-established and atom-economical route. acs.orgresearchgate.net These reactions often proceed via a π-allyl mechanism. acs.orgresearchgate.net
Although detailed studies on this compound itself are limited, the mechanism can be extrapolated from research on analogous systems. A plausible π-allyl mechanism catalyzed by a transition metal (e.g., Rh, Ru, Co, Pd) would involve the following key steps: acs.orgresearchgate.netwikipedia.org
Coordination: The metal center coordinates to the alkene of the allyloxy group.
Oxidative Addition/C-H Activation: The catalyst can cleave the allylic C-H bond to form a metal-hydride species and a coordinated diene, or more commonly, undergo oxidative addition to form a π-allyl metal complex. In the case of N-allylimines, an equilibrium between an all-carbon-π-allyl Co(III) complex and a 2-aza-π-allyl Co(III) complex has been proposed. acs.org
Intermediate Formation: A key intermediate is the (π-allyl)metal hydride complex.
Reductive Elimination: Re-insertion of the hydride at a different position of the allyl fragment, followed by reductive elimination, releases the isomerized product and regenerates the active catalyst.
This pathway is distinct from thermal Claisen rearrangement, which is another potential isomerization route for allyloxy arenes, but the π-allyl mechanism is characteristic of transition metal catalysis.
Mechanisms of C-H Activation and Functionalization
Carbon-hydrogen (C-H) bond activation is a powerful strategy for converting ubiquitous C-H bonds into more complex functional groups. wikipedia.orgmt.com The benzamide (B126) moiety in this compound plays a crucial role in directing such transformations.
The amide group is a versatile and effective directing group in transition-metal-catalyzed C-H functionalization. nih.govnih.gov It acts as a "compass" by coordinating to the metal center through its carbonyl oxygen atom, guiding the catalyst to a proximal C-H bond. nih.gov This chelation assistance facilitates the cleavage of a specific, and otherwise unreactive, C-H bond, typically at the ortho-position of the benzamide's aromatic ring. This directed approach ensures high regioselectivity, which is a significant challenge in synthetic chemistry. nih.gov The use of such directing groups is a cornerstone of modern C-H activation methodology, with various metals like Pd(II), Rh(III), and Ru(II) being effectively directed by amide functionalities. nih.govmdpi.com
The catalytic cycle for C-H functionalization is a multi-step process. A representative cycle for a palladium-catalyzed C-H olefination of a benzamide, for instance, can be described based on computational and experimental studies. pkusz.edu.cn The reaction is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step. pkusz.edu.cn
A detailed analysis of a CpCo(III)-catalyzed C-H allylation of benzamides with allyl carbonates has also been elucidated through DFT calculations. researchgate.net The cycle begins with the coordination of the amide to the cationic [CpCo(OAc)]+ active species. The subsequent C-H activation via a CMD transition state forms a five-membered cobaltacycle. This is followed by migratory insertion of the allyl partner and β-elimination to afford the final product and regenerate the active cobalt catalyst. researchgate.net Steric factors, such as the 3-methyl group in this compound, can influence the energy barrier of the migratory insertion step. researchgate.net
Below is a data table outlining the proposed steps and intermediates in a generic Pd-catalyzed C-H activation/olefination cycle.
| Step | Description | Key Intermediate/Transition State |
| 1. Catalyst Activation & Coordination | The Pd(OAc)₂ precatalyst forms an active species that coordinates to the amide directing group of the substrate. | Substrate-Pd(II) Complex |
| 2. C-H Activation (CMD) | The ortho C-H bond is cleaved via a concerted metalation-deprotonation mechanism, where an acetate (B1210297) ligand acts as an internal base. This is typically the rate-determining step. | Palladacycle Intermediate / CMD Transition State |
| 3. Olefin Coordination | The incoming alkene coordinates to the palladium center of the palladacycle. | Olefin-Palladacycle Complex |
| 4. Migratory Insertion | The coordinated alkene inserts into the Pd-C bond of the palladacycle, forming a seven-membered ring intermediate. | Seven-membered Palladacycle |
| 5. β-Hydride Elimination | A β-hydrogen is eliminated from the alkyl chain, breaking the seven-membered ring, forming the C=C double bond of the product, and generating a Pd-H species. | Pd(II)-Hydride Complex |
| 6. Reductive Elimination/Catalyst Regeneration | Reductive elimination of the product and regeneration of the active Pd(II) catalyst. | Product Release & Regenerated Catalyst |
This table is a generalized representation based on established mechanisms for Pd-catalyzed C-H olefination. pkusz.edu.cn
Radical Mechanism Studies
While many reactions of benzamides proceed via organometallic cycles, radical-based pathways offer alternative reactivity. These can be initiated by light (photoredox catalysis) or specific chemical reagents capable of single electron transfer. beilstein-journals.orgdiva-portal.org
A Single Electron Transfer (SET) pathway involves the transfer of a single electron to or from a molecule, creating a highly reactive radical ion. rsc.orgresearchgate.net This process can initiate a cascade of reactions. For a substrate like this compound, an SET event could occur at the aromatic ring or the allyl group, depending on the reaction conditions and the redox potential of the components.
Mechanistic studies on the deconstructive fluorination of cyclic amines have detailed how a combination of Ag(I) and an oxidant can facilitate an SET process to generate a radical cation, which then triggers further bond cleavage and functionalization. nih.gov A similar principle could be applied to activate this compound. Furthermore, photoredox catalysis using photosensitizers can generate radical ions from aryl halides or other functional groups under visible light irradiation. beilstein-journals.org The observation of a radical-type cyclization in the related 2-allyloxy-1,3,5-tribromobenzene provides strong evidence that such pathways are accessible for this class of compounds. beilstein-journals.orgbeilstein-journals.org
A hypothetical SET-initiated cyclization of this compound might follow the steps outlined below.
| Step | Description | Key Intermediate |
| 1. SET Initiation | A photocatalyst (PC) absorbs light and, in its excited state (PC*), engages in a single electron transfer with the substrate, forming a radical cation. | Substrate•+ and PC•- |
| 2. Radical Cyclization | The electron-deficient aromatic ring is attacked by the pendant allyl group in an intramolecular fashion (e.g., 5-exo-trig or 6-endo-trig cyclization). | Cyclized Radical Cation Intermediate |
| 3. Oxidation/Deprotonation | The resulting radical is oxidized to a cation by the reduced photocatalyst (PC•-), and a subsequent deprotonation occurs to neutralize the charge and form an aromatic system. | Cyclized Cationic Intermediate |
| 4. Product Formation | The final stable heterocyclic product is formed. | Dihydrobenzofuran or Chromane derivative |
This table represents a plausible, generalized pathway for a photoredox-catalyzed radical cyclization.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in which a hydrogen atom is transferred from one molecule to another. acs.org This process is critical in a variety of chemical transformations, including oxidation, reduction, and radical-mediated reactions. acs.orgmdpi.com In the context of a molecule like this compound, HAT could potentially be initiated at several positions, most notably at the allylic C-H bonds, which are typically weaker and more susceptible to abstraction by radical species. researchgate.net
A general representation of a HAT process is: X• + H-Y → X-H + Y•
The feasibility and rate of a HAT reaction are largely governed by the bond dissociation energies (BDEs) of the C-H bond being broken and the H-X bond being formed. acs.org For a reaction to be favorable, the newly formed H-X bond should be more stable (have a higher BDE) than the C-H bond that is cleaved.
While no specific studies on HAT processes involving this compound have been reported, research on analogous allylic systems demonstrates that radical-initiated HAT is a common pathway for functionalization. For instance, photoredox catalysis has been employed to initiate radical cyclization in related allyloxy-substituted aromatic compounds through a proposed radical mechanism. beilstein-journals.org
Investigation of Stereochemical Outcomes
The investigation of stereochemical outcomes is crucial for understanding the three-dimensional arrangement of atoms in the products of a chemical reaction. For a molecule such as this compound, which is itself chiral, any reaction it undergoes could lead to the formation of stereoisomers.
In reactions involving the allyl group, such as cyclization or addition reactions, new stereocenters can be created. The stereoselectivity of these reactions (i.e., the preference for the formation of one stereoisomer over another) would depend on the reaction mechanism. For example, in a radical cyclization reaction, the approach of the radical to the double bond can be influenced by steric hindrance from the substituents on the aromatic ring, potentially leading to a preferred diastereomer.
Studies on related systems, such as the radical cyclization of N-vinylic 2-iodobenzamides, have shown that the substitution pattern can dictate the stereochemical and regiochemical outcome of the reaction. kvmwai.edu.in However, without experimental data for this compound, any discussion of its stereochemical outcomes remains speculative.
Kinetic and Thermodynamic Considerations
The study of kinetics and thermodynamics provides insight into the rate and feasibility of a chemical reaction, respectively.
Kinetic Considerations: This involves the study of reaction rates and the factors that influence them, such as concentration, temperature, and the presence of a catalyst. For a reaction involving this compound, kinetic studies would help to elucidate the reaction mechanism by determining the rate law and activation parameters (e.g., activation energy, pre-exponential factor). For instance, in competitive reaction pathways, the product distribution can be under kinetic control, where the product that is formed fastest predominates. dss.go.th
No specific kinetic or thermodynamic data for reactions of this compound has been reported in the scientific literature. Research on other systems has shown that reaction conditions can be tuned to favor either the kinetic or thermodynamic product. dss.go.th
Theoretical and Computational Chemistry Studies of 2 Allyloxy 3 Methylbenzamide
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules of moderate size. nih.govnrel.gov DFT calculations are instrumental in elucidating the electronic structure, conformational landscape, and reactivity patterns of 2-allyloxy-3-methylbenzamide. Such calculations are typically performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or def2-TZVP) to solve the electronic Schrödinger equation approximately. nih.govnrel.govepstem.net
The electronic structure of a molecule governs its fundamental chemical and physical properties. For this compound, DFT calculations can map out the distribution of electrons, identify molecular orbitals, and quantify various electronic properties.
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. For this compound, the ESP map would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the amide, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amide and aromatic protons.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the partial charges. This data helps in understanding the polarity of bonds and identifying reactive sites. For instance, the carbonyl carbon would exhibit a significant positive charge, making it a prime target for nucleophiles.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.2 | Debye |
The presence of several rotatable single bonds (C-O, C-C, and C-N) in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure.
The relative energies of different conformers determine their population at a given temperature. The global minimum conformation, the one with the lowest energy, is the most populated and often dictates the molecule's observed properties and reactivity. For this compound, key dihedral angles to consider would be those around the C(aryl)-O(ether), O(ether)-C(allyl), C(aryl)-C(amide), and C(amide)-N bonds. The orientation of the allyloxy and methyl groups relative to the benzamide (B126) plane will significantly influence the molecule's shape and steric accessibility.
Quantum chemical calculations provide valuable descriptors that help predict and rationalize the reactivity of this compound.
Fukui Functions: These functions are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the atoms most susceptible to a particular type of reaction.
Global Reactivity Descriptors: Properties derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, offer a global picture of the molecule's reactivity. For example, a "soft" molecule with a small HOMO-LUMO gap is generally more polarizable and reactive than a "hard" molecule.
Bond Dissociation Energies (BDEs): The calculation of BDEs can predict the likelihood of specific bonds breaking, which is fundamental to understanding reaction mechanisms, particularly those involving radical intermediates. nih.govnrel.gov For this compound, the BDEs of the C-H bonds on the allyl group would be relevant for reactions involving allylic functionalization.
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This is particularly insightful for understanding reactions where this compound acts as a substrate.
A transition state (TS) is a high-energy, transient structure that lies on the reaction coordinate between reactants and products. rsc.org Locating and characterizing the TS is a central goal of reaction mechanism modeling. A true transition state structure is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, such as a Claisen rearrangement or a metal-catalyzed C-H activation, DFT calculations would be employed to find the geometry and energy of the relevant transition states. ehu.esresearchgate.net The geometry of the TS reveals the specific arrangement of atoms at the point of highest energy, offering clues about the steric and electronic factors that control the reaction.
The activation barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. researchgate.net It is a critical parameter that determines the rate of a chemical reaction; a higher activation barrier corresponds to a slower reaction. By calculating the energies of the ground state reactants and the transition state, the activation barrier can be determined.
Computational studies can compare the activation barriers for different possible reaction pathways, thereby predicting which mechanism is more likely to occur. For instance, in a C-H activation reaction, calculations could determine whether the activation at the ortho, meta, or para position of the benzamide is more favorable by comparing the respective activation barriers. ehu.esresearchgate.net
Table 2: Calculated Activation Barriers for a Hypothetical Reaction of this compound (Illustrative Data)
| Reaction Pathway | Transition State | Activation Barrier (ΔG‡) (kcal/mol) |
| Pathway A (e.g., Ortho-C-H Activation) | TS-A | 25.4 |
| Pathway B (e.g., Claisen Rearrangement) | TS-B | 35.1 |
These computational insights are invaluable for understanding the fundamental chemistry of this compound and for designing new synthetic applications.
Understanding Steric and Electronic Effects on Reactivity
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into how the structure of a molecule influences its chemical behavior. For this compound, the reactivity is primarily governed by the interplay of steric and electronic effects originating from its three key functional groups: the benzamide core, the 3-methyl group, and the 2-allyloxy group.
Electronic Effects: The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the benzamide. The allyloxy group at the 2-position and the methyl group at the 3-position are both considered electron-donating groups (EDGs). EDGs increase the electron density of the aromatic ring, which can influence various reactions.
Allyloxy Group (-OCH₂CH=CH₂): The oxygen atom, through its lone pairs, exerts a strong positive mesomeric effect (+M), donating electron density to the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group, operating through a positive inductive effect (+I) and hyperconjugation.
In reactions involving electrophilic attack on the aromatic ring, the increased electron density from these groups makes the ring more nucleophilic and thus more reactive. DFT calculations on related substituted aromatic amides have shown that strong electron-releasing groups can lower the activation barrier for reactions like C-H activation, correlating with higher experimental yields.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, both substituents contribute to steric bulk around the amide functionality and the adjacent C-H bonds of the aromatic ring.
3-Methyl Group: Its presence adjacent to the allyloxy group and the amide's potential reaction sites can sterically shield these areas.
2-Allyloxy Group: The allyloxy group is larger than a methoxy (B1213986) or hydroxyl group and its conformational flexibility can further influence the accessibility of nearby reactive centers.
Computational studies on analogous systems, such as the C-H allylation of substituted benzamides, have demonstrated that steric strain can significantly affect reactivity. For instance, while electron-donating groups are generally favorable, excessive steric bulk can increase the energy of key transition states, such as in migratory insertion steps, potentially preventing a reaction entirely. This is observed in substrates like 3,5-dimethylbenzamide, where steric hindrance outweighs the favorable electronic effects. researchgate.net For this compound, the combined steric profile of the ortho-allyloxy and meta-methyl groups would be a critical factor in predicting its participation in sterically sensitive transformations.
The following table summarizes the anticipated effects of the substituents on the reactivity of the aromatic ring.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Electrophilic Aromatic Substitution |
| Allyloxy | 2 | Strong Electron-Donating (+M) | Moderate to High | Activating, directs to ortho/para positions (C4, C6) |
| Methyl | 3 | Weak Electron-Donating (+I) | Moderate | Weakly Activating |
| Amide | 1 | Electron-Withdrawing (-M), Deactivating | High | Directs to meta position (C5), but often overridden by ortho/para directors in electrophilic substitution. Can act as a directing group in metal-catalyzed C-H functionalization. |
In Silico Screening for Novel Reactivity Modes
In silico screening involves the use of computational methods to explore the potential chemical transformations of a molecule, identifying novel reactions or predicting the outcomes of known ones under various conditions. For this compound, this approach can unveil reactivity modes beyond standard aromatic substitutions.
The presence of the versatile allyl group is of particular interest for computational screening. This functional group can participate in a wide array of reactions, including:
Cycloadditions: The alkene moiety of the allyl group can act as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions.
Rearrangements: Claisen or Wittig rearrangements involving the allyloxy group could be computationally modeled to predict their feasibility and stereochemical outcomes. researchgate.net
Metathesis: Ring-closing metathesis (RCM) could be explored if another alkene is present in the molecule. researchgate.net
Isomerization: Transition-metal-catalyzed isomerization of the allyl ether to the corresponding vinyl ether is a known transformation whose mechanism and selectivity can be studied computationally. acs.org
An in silico screening workflow for this compound would typically involve:
Reactant Modeling: Building a 3D model of the molecule and optimizing its geometry using quantum mechanical methods.
Reaction Pathway Exploration: Simulating the molecule's interaction with various reagents (e.g., dienes, dipoles, metal catalysts) and calculating the potential energy surfaces for different reaction pathways.
Transition State Analysis: Identifying the transition states for plausible reactions and calculating their activation energies. A lower activation energy suggests a more favorable reaction pathway.
Product Prediction: Determining the structure and stability of potential products.
By systematically exploring these possibilities, computational screening can guide experimental work, saving time and resources by prioritizing reactions that are predicted to be energetically favorable. For instance, DFT calculations could predict whether an intramolecular Diels-Alder reaction involving the allyl group and the benzene ring is feasible, or how different catalysts might influence the E/Z selectivity of an isomerization reaction.
Molecular Dynamics Simulations (if applicable to reactivity or interactions)
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming in a reaction, MD simulations excel at exploring the conformational landscape of a molecule and its interactions with its environment (e.g., solvent, catalysts, or biological macromolecules). tandfonline.com
For this compound, MD simulations could be particularly applicable in several areas related to its reactivity and interactions:
Conformational Analysis: The allyloxy group is flexible and can adopt numerous conformations. MD simulations can map the conformational space of this group, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial because the reactivity of the allyl group can be highly dependent on its spatial orientation relative to the rest of the molecule or an approaching reactant.
Solvent Effects: MD simulations explicitly model solvent molecules, allowing for a detailed understanding of how the solvent interacts with the solute and influences its conformational preferences and reactivity.
Catalyst-Substrate Interactions: In a catalyzed reaction, MD simulations can model the initial binding of this compound to a catalyst's active site. This can reveal key intermolecular interactions (like hydrogen bonds or van der Waals forces) that stabilize the catalyst-substrate complex and orient the molecule for reaction. While specific MD studies on this compound are not prominent in the literature, simulations of other benzamide derivatives have been used extensively to understand their binding stability within the active sites of proteins like kinases and polymerases. researchgate.netmdpi.cominnovareacademics.in These studies analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex over time. tandfonline.cominnovareacademics.in
Accessibility of Reactive Sites: By simulating the dynamic motion of the molecule, MD can provide insights into the steric accessibility of different reactive sites, such as the C-H bonds on the aromatic ring or the double bond of the allyl group, complementing the static picture provided by DFT.
In essence, MD simulations provide a dynamic context to the energetic information obtained from quantum chemical calculations. By simulating how this compound behaves and contorts in a realistic environment, researchers can gain a more complete understanding of the factors that govern its chemical interactions and reactivity.
Advanced Analytical Techniques for the Characterization and Study of 2 Allyloxy 3 Methylbenzamide in Research
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 2-Allyloxy-3-methylbenzamide provide unique spectral fingerprints that reveal detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the methyl group, the allyloxy group, the aromatic ring, and the amide group.
Based on the analysis of similar substituted benzamide (B126) structures, the predicted chemical shifts (δ) in a solvent like CDCl₃ are as follows rsc.orgcore.ac.uk:
Amide Protons (-CONH₂): Two broad singlets are expected for the two amide protons, typically appearing in the downfield region (around δ 5.5-8.5 ppm). Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring will show three protons. Their chemical shifts and splitting patterns (coupling) are influenced by the electronic effects of the allyloxy, methyl, and benzamide substituents, typically appearing between δ 6.8 and 7.8 ppm. core.ac.uk
Allyloxy Protons (-O-CH₂-CH=CH₂): This group gives rise to three distinct signals:
A doublet for the two protons adjacent to the ether oxygen (-O-CH₂ -).
A multiplet for the internal vinyl proton (-CH=CH₂).
Two distinct signals (doublet of doublets) for the two terminal vinyl protons (=CH₂ ), which are chemically non-equivalent (cis and trans to the rest of the chain).
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group, typically appearing in the upfield region around δ 2.3 ppm. rsc.org
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~2.3 | Singlet (s) | 3H |
| -O-CH₂ - | ~4.6 | Doublet (d) | 2H |
| =CH₂ (trans) | ~5.3 | Doublet of Doublets (dd) | 1H |
| =CH₂ (cis) | ~5.4 | Doublet of Doublets (dd) | 1H |
| -CH= | ~6.1 | Multiplet (m) | 1H |
| Ar-H | ~6.8 - 7.8 | Multiplet (m) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The predicted chemical shifts for the 11 unique carbon atoms are based on established data for substituted benzenes and related structures rsc.orguobasrah.edu.iqmdpi.com:
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield (around δ 168-172 ppm).
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons attached to the oxygen (C-2) and the amide group (C-1) will be the most downfield among the ring carbons.
Allyloxy Carbons (-O-CH₂-CH=CH₂): Three signals corresponding to the three carbons of the allyl group.
Methyl Carbon (-CH₃): This carbon will appear at the most upfield position in the spectrum.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~16 |
| -O-C H₂- | ~70 |
| =C H₂ | ~118 |
| -C H= | ~133 |
| Aromatic Carbons | ~120 - 158 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₁₃NO₂), the monoisotopic mass is 191.09464 Da. uni.lu
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 191. Under softer ionization conditions, such as electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are commonly observed. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 192.10192 |
| [M+Na]⁺ | 214.08386 |
| [M+K]⁺ | 230.05780 |
Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for this molecule might include the loss of the allyl group (C₃H₅, 41 Da) or the entire allyloxy group (C₃H₅O, 57 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Based on data from similar structures, the following peaks can be anticipated spectrabase.comorientjchem.org:
N-H Stretching (Amide): Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and allyl groups) appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.
N-H Bending (Amide II band): A band around 1590-1650 cm⁻¹ is associated with the N-H bending vibration.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The alkene C=C stretch from the allyl group is expected around 1645 cm⁻¹.
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O-C stretch is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). msu.edu For aromatic compounds like this compound, the primary absorption is due to π → π* transitions within the benzene ring.
Chromatographic Separation and Purification Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Flash Column Chromatography for Compound Isolation
Flash column chromatography is a rapid and efficient purification technique used to isolate desired compounds from a reaction mixture. nih.govresearchgate.net It is a type of liquid chromatography that uses positive pressure to force the mobile phase through a column of stationary phase, speeding up the separation process. biotage.com
For the purification of this compound, a common setup would involve:
Stationary Phase: Silica (B1680970) gel (typically 230-400 mesh) is the most common stationary phase for compounds of moderate polarity like benzamides.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The separation is achieved by gradually increasing the proportion of the polar solvent (a solvent gradient), which increases the elution speed of the compounds based on their polarity. nih.gov The ideal solvent system is often determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. biotage.com
The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column under pressure. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds and for the separation of components in a mixture. In the context of this compound, HPLC would be the primary method to quantify its purity after synthesis and purification. A reversed-phase HPLC method is commonly employed for compounds of similar polarity.
The principle involves injecting a solution of the compound into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Components that are more nonpolar will have a stronger interaction with the stationary phase and thus elute later. A UV detector is typically used for detection, as the benzene ring in this compound provides strong chromophores.
A typical analysis would involve developing a method by optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical HPLC Purity Analysis of this compound
Below is an interactive data table representing a hypothetical HPLC analysis for a synthesized batch of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Hypothetical Chromatogram Data
| Retention Time (min) | Compound Identity | Area (%) |
| 3.5 | Starting Material (e.g., 2-Hydroxy-3-methylbenzamide) | 0.85 |
| 5.2 | By-product | 0.35 |
| 8.7 | This compound | 98.65 |
| 10.1 | Unknown Impurity | 0.15 |
Gas Chromatography (GC) for Reaction Monitoring and Yield Determination
Gas Chromatography (GC) is a powerful technique for monitoring the progress of a chemical reaction and determining the yield of a volatile product. For the synthesis of this compound, which involves the formation of an ether linkage, GC can be used to track the consumption of the starting materials (e.g., 2-hydroxy-3-methylbenzamide and an allyl halide) and the appearance of the product over time.
The method requires that the analyte be volatile and thermally stable. A small aliquot of the reaction mixture is periodically withdrawn, quenched, and derivatized if necessary, before being injected into the GC. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. mt.com
By adding a known amount of an internal standard to the reaction mixture, the concentration of the product can be determined at different time points, allowing for the calculation of the reaction yield without the need for isolation. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time. mt.com
Hypothetical GC Monitoring of this compound Synthesis
This interactive table illustrates hypothetical data from GC analysis used to monitor a synthesis reaction. An internal standard like n-dodecane could be used for quantification.
| Time (hours) | Reactant Peak Area (Normalized) | Product Peak Area (Normalized) | Calculated Yield (%) |
| 0 | 100.0 | 0.0 | 0 |
| 1 | 65.2 | 34.8 | 34.8 |
| 2 | 38.5 | 61.5 | 61.5 |
| 4 | 12.1 | 87.9 | 87.9 |
| 6 | 5.4 | 94.6 | 94.6 |
| 8 | 5.3 | 94.7 | 94.7 |
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of sufficient quality for this compound itself may be challenging, preparing crystalline derivatives is a common strategy.
For instance, derivatives could be synthesized by introducing functional groups that promote crystallization. The resulting crystals are then irradiated with X-rays, and the diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. This information is invaluable for confirming the connectivity of the molecule and understanding its conformational preferences and intermolecular interactions (e.g., hydrogen bonding involving the amide group) in the solid state. Such studies on derivatives provide crucial insights that can be extrapolated to the parent compound.
Advanced Techniques for Reaction Monitoring and In Situ Analysis
Modern organic synthesis increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and pathways. mt.com These in situ techniques offer significant advantages over traditional offline methods like GC and HPLC, as they provide continuous data without the need for sampling. mt.com
For the synthesis of this compound, several in situ spectroscopic methods could be employed:
FTIR and Raman Spectroscopy : In-situ FTIR and Raman spectrometers are powerful tools for real-time monitoring. mt.com By inserting a probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded. For example, in an amidation reaction to form the benzamide, one could monitor the disappearance of the characteristic carbonyl stretch of a starting carboxylic acid and the appearance of the amide I and amide II bands of the product. researchgate.netnih.gov This allows for precise determination of reaction initiation, conversion rates, and endpoint. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR spectroscopy can provide detailed mechanistic information. acs.org By conducting the reaction within an NMR tube, it is possible to observe the transformation of reactants into products and potentially identify transient intermediates that would be undetectable by offline methods. acs.org For example, the formation of the allyloxy group could be tracked by the appearance of specific proton signals in the 1H NMR spectrum.
These advanced methods enable a more comprehensive understanding of the chemical process, facilitating rapid optimization and ensuring process robustness for scale-up. mt.comcoleparmer.co.uk
Applications in Chemical Synthesis and As Building Blocks
A Key Intermediate in the Synthesis of Complex Molecules
While direct, extensive studies detailing the role of 2-Allyloxy-3-methylbenzamide as a synthetic intermediate for a wide array of complex molecules are not broadly documented in publicly available literature, its structure strongly suggests its utility in this capacity. The presence of the allyl group, the aromatic ring, and the benzamide (B126) functionality allows for a diverse range of chemical transformations. Organic chemists can strategically utilize these reactive handles to build molecular complexity. The allyloxy group, for instance, can participate in various metal-catalyzed reactions, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions. Furthermore, the amide group can be hydrolyzed or transformed into other functional groups, adding to the compound's synthetic versatility. The strategic placement of the methyl group can also influence the regioselectivity of certain reactions, making it a useful tool for directing the synthesis towards a specific isomer.
A Precursor to Valuable Heterocyclic Scaffolds
The structure of this compound makes it an ideal precursor for the synthesis of several important classes of heterocyclic compounds, including dihydrobenzofurans and isoquinolones. Although specific examples with this exact substrate are not extensively reported, established synthetic methodologies for analogous compounds provide a clear indication of its potential.
Dihydrobenzofurans
The synthesis of dihydrobenzofurans from ortho-allylphenol derivatives is a well-established transformation in organic chemistry. One common approach involves a palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.govnih.govresearchgate.net In a potential synthetic route, the allyloxy group of this compound could first be converted to the corresponding 2-allyl-3-methylphenol. This intermediate could then undergo a palladium-catalyzed intramolecular cyclization, where the phenolic oxygen attacks the double bond of the allyl group, leading to the formation of the dihydrobenzofuran ring system. The reaction typically proceeds with good diastereoselectivity. nih.govnih.govresearchgate.net
| Reactant | Catalyst | Product |
| 2-Allylphenol derivative | Palladium(0) complex | 2,3-Dihydrobenzofuran |
This interactive data table illustrates a general palladium-catalyzed cyclization to form dihydrobenzofurans.
Isoquinolones
Isoquinolones are another important class of nitrogen-containing heterocycles with a broad range of biological activities. Rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes represents a powerful method for their synthesis. nih.gov In this type of reaction, the C-H bond ortho to the amide group is activated by the rhodium catalyst, followed by insertion of an alkyne and subsequent reductive elimination to form the isoquinolone ring. Given the presence of the benzamide moiety, this compound could potentially undergo such a rhodium-catalyzed annulation with various alkynes to yield substituted isoquinolones. The reaction is known to tolerate a wide range of functional groups on both the benzamide and the alkyne partners. nih.gov
| Reactants | Catalyst | Product |
| Benzamide | Rhodium(III) complex | Isoquinolone |
| Alkyne |
This interactive data table showcases the general rhodium-catalyzed synthesis of isoquinolones.
Isochromanones
While the direct synthesis of isochromanones from this compound is not explicitly detailed in the available literature, the structural features of the molecule suggest potential synthetic routes. The synthesis of isochromanones often involves the cyclization of ortho-substituted benzoic acid derivatives. organic-chemistry.org It is conceivable that this compound could be chemically modified to a suitable precursor for isochromanone synthesis. For example, transformation of the allyl group and subsequent manipulation of the amide functionality could lead to an intermediate that is primed for intramolecular cyclization to form the isochromanone core.
Use in the Synthesis of Specific Compound Classes Beyond Direct Analogs
The synthetic utility of this compound extends beyond the direct formation of fused heterocyclic systems. The reactive functionalities present in the molecule can be exploited to synthesize a variety of other compound classes. For instance, the allyl group can undergo a range of transformations, including oxidation, reduction, and addition reactions, to introduce new functional groups. The aromatic ring can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of substituents at various positions. The amide group can also serve as a handle for further synthetic manipulations. These transformations can lead to a diverse array of molecules with potential applications in medicinal chemistry and materials science.
Potential in Catalysis or Ligand Design
The structure of this compound suggests its potential for applications in the fields of catalysis and ligand design, although specific research in this area is not widely reported. The presence of both a hard oxygen donor in the ether linkage and a nitrogen donor in the amide group, along with the potential for chirality to be introduced, makes this molecule and its derivatives interesting candidates for the development of novel ligands for asymmetric catalysis.
Benzamide derivatives have been explored as ligands in various metal-catalyzed reactions. The ability of the amide group to coordinate to metal centers can influence the reactivity and selectivity of the catalyst. Furthermore, the allyloxy group could potentially interact with a metal center or be modified to incorporate additional coordinating atoms. By systematically modifying the structure of this compound, it may be possible to design and synthesize new ligands with tailored electronic and steric properties for specific catalytic applications. For example, chiral derivatives of this compound could be investigated as ligands in enantioselective reactions, where the creation of a specific stereoisomer of a product is desired.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The prospective synthesis of 2-Allyloxy-3-methylbenzamide likely involves a two-step process: Williamson ether synthesis to form the allyloxy linkage, followed by amidation of a corresponding carboxylic acid or hydrolysis of a nitrile. Future research should prioritize the development of green and efficient methodologies for its synthesis.
Key areas for investigation include:
Catalyst Optimization: Moving beyond traditional stoichiometric bases to catalytic systems for the etherification step can reduce waste and improve atom economy. Research into phase-transfer catalysts or novel metal-based catalysts could offer milder reaction conditions and higher yields.
Solvent Selection: The exploration of sustainable solvents, such as bio-derived solvents or deep eutectic solvents, would be a significant advancement over conventional volatile organic compounds. researchgate.net
| Route | Precursors | Reagents/Conditions | Potential Advantages | Areas for Improvement |
| Conventional | 2-Hydroxy-3-methylbenzoic acid, Allyl bromide | 1. K2CO3, Acetone2. SOCl2, then NH3 | Well-established reactions | Use of hazardous reagents (SOCl2), multiple steps, solvent waste |
| Greener | 2-Hydroxy-3-methylbenzonitrile, Allyl carbonate | 1. Pd catalyst, Base2. Enzyme-catalyzed hydrolysis | Milder conditions, reduced waste, renewable reagents | Catalyst cost and recyclability, enzyme stability and efficiency |
| Flow Synthesis | 2,3-Cresotic acid, Allyl chloride | High-temperature/pressure reactor, immobilized catalyst/base | High throughput, improved safety, precise process control | Initial setup cost, optimization of flow parameters |
Exploration of Undiscovered Reactivity Patterns for the Allyloxy and Benzamide (B126) Moieties
The unique electronic and steric environment of this compound suggests that its functional groups may exhibit novel reactivity.
Allyloxy Group Reactivity: The allyloxy group is a versatile handle for a variety of transformations. A primary avenue for future research is the Claisen rearrangement , a thermal or Lewis-acid catalyzed uwindsor.cauwindsor.ca-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orgucalgary.ca In this compound, the rearrangement would yield 2-hydroxy-3-methyl-4-allylbenzamide, a highly functionalized phenol (B47542) derivative, providing a route to complex molecular architectures. Studies could focus on catalyst development to lower the reaction temperature and control regioselectivity. benthamopen.com Furthermore, the double bond in the allyl group is amenable to a wide range of reactions, including oxidation, reduction, and transition-metal-catalyzed cross-coupling reactions. wikipedia.org
Benzamide Group Reactivity: The benzamide moiety is a powerful directed metalation group (DMG) . uwindsor.cawikipedia.orgunblog.fr This property could be exploited to functionalize the aromatic ring at the C6 position with high regioselectivity. acs.org The interaction between the amide and an organolithium reagent can direct deprotonation to the adjacent ortho position, allowing for the introduction of a wide array of electrophiles. wikipedia.org Research should explore the scope of this directed lithiation in the presence of the allyloxy group and the potential for subsequent intramolecular reactions.
Advancements in Asymmetric Synthesis of Chiral Derivatives
While this compound itself is achiral, its structure serves as an excellent starting point for the synthesis of chiral derivatives. Future research could focus on several strategies:
Asymmetric modification of the allyl group: Reactions such as asymmetric dihydroxylation, epoxidation, or aminohydroxylation of the allyl double bond would introduce stereocenters, leading to chiral diols, epoxides, or amino alcohols.
Atropisomerism: If a bulky substituent is introduced at the C6 position via directed metalation, rotation around the C(aryl)-C(O) bond could be restricted, potentially leading to stable, axially chiral atropisomers. beilstein-journals.orgacs.orgacs.org The development of organocatalytic or transition-metal-catalyzed methods to achieve this enantioselectively would be a significant contribution to the field of asymmetric synthesis. nih.govnih.gov
Integration with Flow Chemistry and Automation for Scalable Synthesis
For any compound with potential applications, scalability is a key consideration. Translating the synthesis of this compound and its derivatives to continuous flow processes offers numerous advantages over traditional batch chemistry. seqens.comacs.org
Future research in this area should aim to:
Develop robust flow protocols: This includes optimizing parameters such as residence time, temperature, and pressure to maximize yield and purity. mt.com
Utilize immobilized reagents and catalysts: Incorporating solid-supported reagents or catalysts can simplify purification, allow for catalyst recycling, and lead to more sustainable processes. researchgate.net
Integrate in-line analysis: The use of Process Analytical Technology (PAT), such as inline IR or NMR spectroscopy, can enable real-time monitoring and control of the reaction, ensuring consistency and facilitating rapid optimization. mt.com
Automate multi-step syntheses: Flow chemistry is particularly well-suited for automating multi-step reaction sequences, which could be applied to the synthesis of complex derivatives from the parent compound. drugdeliveryleader.com
Enhanced Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations. ijrpr.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy profiles, and predict the outcomes of potential reactions. acs.orgrsc.orgnih.gov For example, computational studies could elucidate the transition state of the Claisen rearrangement or predict the regioselectivity of the directed ortho-metalation. mit.edunih.gov
Advanced Spectroscopy: In-situ spectroscopic techniques, such as variable temperature NMR or reaction monitoring with IR spectroscopy, can provide valuable data on reaction kinetics and help identify transient intermediates. This empirical data can then be used to validate and refine computational models.
Design of New Chemical Transformations Utilizing the Compound's Unique Features
The true potential of this compound lies in the synergistic reactivity of its two functional groups. Future research should focus on designing novel transformations that leverage this unique combination.
Examples of prospective research directions include:
Tandem Reactions: A one-pot reaction involving a directed ortho-metalation followed by an intramolecular reaction with the allyl group could lead to the formation of novel heterocyclic ring systems.
Domino Reactions: The product of a Claisen rearrangement could undergo a subsequent cyclization or other transformation triggered by the newly formed phenolic hydroxyl group.
Platform for Library Synthesis: Utilizing the distinct reactivity of each functional group, this compound could serve as a versatile platform molecule for the generation of diverse compound libraries for screening in materials science or drug discovery.
By pursuing these future research directions, the scientific community can transform this compound from a chemical curiosity into a valuable tool for synthetic chemistry, unlocking new reactions, materials, and potentially bioactive molecules.
Q & A
Q. Methodological Guidance
- Nuclear Magnetic Resonance (NMR): Confirm allyloxy group placement (δ 4.5–5.5 ppm for allylic protons) and amide proton signals (δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 220.0974 for C11H13NO2) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .
What safety protocols are critical when handling this compound?
Q. Safety and Risk Mitigation
- Ventilation: Use fume hoods due to volatile intermediates (e.g., allyl ethers) .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to prevent dermal exposure; mutagenicity risks necessitate double-gloving .
- Storage: Store in airtight containers at –20°C to prevent decomposition .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
How can researchers design experiments to study the compound’s long-term biochemical effects?
Q. Experimental Design Strategy
- Animal Models: Use longitudinal studies in rats (6–12 months) to assess chronic toxicity, comparing hepatic/renal histopathology at intervals .
- Dose-Response Analysis: Test subacute (10–50 mg/kg) vs. chronic (1–5 mg/kg) dosing to identify threshold effects .
- Omics Integration: Pair metabolomics (porphyrin profiling) with transcriptomics (heme pathway genes like ALAS1) .
What are the key differences in reactivity between this compound and its structural analogs?
Q. Comparative Reactivity Analysis
- Allyloxy vs. Methoxy Groups: Allyloxy derivatives undergo oxidative cleavage (e.g., ozonolysis to carboxylic acids) more readily than methoxy analogs .
- Amide Stability: The 3-methyl substituent enhances steric protection of the amide bond, reducing hydrolysis rates compared to unsubstituted benzamides .
- Electrophilic Substitution: The allyloxy group directs electrophiles to the para position, enabling regioselective halogenation .
How can conflicting results in porphyrin accumulation studies be addressed?
Q. Data Reconciliation Framework
- Standardize Assays: Use identical protocols for ALA/PBG quantification (e.g., modified Mauzerall method) .
- Control for Diet: Dietary factors (e.g., iron intake) influence porphyrin metabolism; use standardized feed in animal studies .
- Meta-Analysis: Compare data across studies (e.g., rabbit vs. rat models) to identify species-specific metabolic pathways .
What synthetic modifications enhance the compound’s bioavailability for pharmacological studies?
Q. Advanced Chemical Optimization
- Prodrug Design: Introduce ester groups (e.g., methyl esters) to improve membrane permeability, with in vivo hydrolysis to the active form .
- Salt Formation: Use hydrochloride salts to enhance aqueous solubility .
- Liposomal Encapsulation: For targeted delivery, encapsulate the compound in phosphatidylcholine-based liposomes .
How can computational modeling predict the compound’s interaction with heme biosynthesis enzymes?
Q. Computational Methodology
- Molecular Docking: Use AutoDock Vina to model interactions with ALAS1 (PDB ID: 2BWN), focusing on binding affinity at the pyridoxal phosphate site .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of enzyme-ligand complexes .
- QSAR Analysis: Corporate Hammett constants (σ) of substituents to predict inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
